molecular formula C20H15F4N3O3S2 B2989787 N-(4-fluorophenyl)-2-((4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)thio)acetamide CAS No. 941980-71-8

N-(4-fluorophenyl)-2-((4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2989787
CAS No.: 941980-71-8
M. Wt: 485.47
InChI Key: NVVYPVLLCHDPCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-fluorophenyl)-2-((4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)thio)acetamide features a thiazole core substituted with a 2-oxoethyl group linked to a 4-(trifluoromethoxy)phenylamine moiety. The acetamide side chain is further modified with a 4-fluorophenyl group via a thioether bond. This structure combines electron-withdrawing groups (fluorine, trifluoromethoxy) and a heterocyclic thiazole ring, which are common in bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name

2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F4N3O3S2/c21-12-1-3-13(4-2-12)26-18(29)11-32-19-27-15(10-31-19)9-17(28)25-14-5-7-16(8-6-14)30-20(22,23)24/h1-8,10H,9,11H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVYPVLLCHDPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F4N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(4-fluorophenyl)-2-((4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)thio)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several functional groups that are known to influence its biological activity:

  • Fluorophenyl group : Often enhances lipophilicity and can improve binding affinity to biological targets.
  • Thiazole ring : Commonly associated with diverse biological activities, including antimicrobial and anticancer properties.
  • Trifluoromethoxy group : Known for increasing metabolic stability and bioactivity.

Structural Formula

The structural representation of the compound can be summarized as follows:

N 4 FP 2 4 2 Oxo 2 4 TFMP Amino Ethyl Thiazolyl Thio Acetamide \text{N 4 FP 2 4 2 Oxo 2 4 TFMP Amino Ethyl Thiazolyl Thio Acetamide }

where:

  • FP = 4-fluorophenyl
  • TFMP = trifluoromethoxy phenyl

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, thiazole derivatives have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
16fHepG26.19 ± 0.50
16fMCF-75.10 ± 0.40
44HT-290.31 ± 0.022

These findings suggest that the thiazole moiety in the compound may contribute significantly to its antiproliferative effects.

Antioxidant Activity

The antioxidant potential of thiazolidine derivatives has been evaluated, showing that modifications can enhance their efficacy. For example, compounds with specific substitutions demonstrated improved inhibition of lipid peroxidation:

CompoundEC50 (mM)Activity Type
3i0.565 ± 0.051Antioxidant
3r0.708 ± 0.074Antioxidant

This suggests that the compound may also possess antioxidant properties, which could contribute to its overall therapeutic profile .

The mechanisms underlying the biological activities of this compound may involve:

  • Inhibition of key enzymes : Similar compounds have been shown to inhibit enzymes such as tyrosinase and various kinases, which are critical in cancer progression and metabolic pathways .
  • Induction of apoptosis : Studies indicate that thiazole derivatives can trigger apoptotic pathways in cancer cells, leading to reduced cell viability .

Study on Anticancer Effects

A notable study investigated the effects of a structurally similar thiazole derivative on human cancer cell lines, demonstrating a significant reduction in cell proliferation across multiple types, including colorectal (HT-29) and breast (MCF-7) cancers. The study reported an IC50 value of 0.31 µM for HT-29 cells, indicating potent activity .

Study on Antioxidant Properties

Another research focused on evaluating the antioxidant capacity of thiazolidine derivatives through various assays, confirming that certain modifications significantly enhanced their activity against oxidative stress markers .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Thiazole-Acetamide Derivatives

a. N-(4-chlorophenyl)-2-((4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide (CAS: 954075-75-3)
  • Structural Differences : Replaces the trifluoromethoxy group with a chlorine atom on the phenyl ring.
  • Synthetic Pathway : Likely involves similar thiazole cyclization and thioacetamide coupling steps as described in (e.g., electrophilic substitution reactions) .
b. 2-(4-chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (CAS: 667903-35-7)
  • Structural Differences: Substitutes the thioether linkage with a phenoxy group and introduces a methyl group on the chloro-substituted phenyl ring.
  • Impact : The ether linkage reduces electron-withdrawing effects compared to thioether, possibly diminishing binding affinity to targets requiring sulfur interactions. Molecular weight is 376.83 g/mol .
c. Flufenacet (CAS: 142459-58-3)
  • Structural Differences : Replaces the thiazole with a 1,3,4-thiadiazole ring and includes a trifluoromethyl group.
  • Impact : The thiadiazole core enhances pesticidal activity due to increased metabolic stability. Melting point is 75°C, suggesting moderate crystallinity .

Heterocyclic Hybrids with Pharmacological Relevance

a. Quinazolin-4-one/3-cyanopyridin-2-one Hybrids (Compounds 14–17)
  • Structural Differences: Feature dual heterocyclic cores (quinazolinone and pyridinone) instead of thiazole.
  • Impact: These hybrids exhibit dual inhibition of EGFR and BRAF kinases (IC50 values in nM range), attributed to the cyanopyridinone moiety’s electron-deficient nature. All compounds have melting points >300°C, indicating high thermal stability .
b. N-(Substituted) Thioacetamide Quinazolinones (Compounds 5–10)
  • Structural Differences: Incorporate a sulfamoylphenyl-quinazolinone core instead of thiazole.
  • Impact: High melting points (251.5–315.5°C) suggest strong intermolecular interactions (e.g., hydrogen bonding via sulfonamide groups).

Key Physicochemical and Spectral Comparisons

Compound Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Notable Spectral Data (IR/NMR)
Target Compound ~450 (estimated) Thiazole, CF3O, F, thioether N/A Expected νC=O at ~1680 cm⁻¹; δH ~7.2–8.1 ppm
N-(4-chlorophenyl)-... (CAS: 954075-75-3) 435.9 Thiazole, Cl, F, thioether N/A Confirmed via 1H-NMR (δ 7.3–7.8 ppm)
Flufenacet 364.34 Thiadiazole, CF3 75 νC=S at 1243 cm⁻¹; δC (CF3) ~120 ppm
Quinazolinone Hybrid 14 N/A Quinazolinone, CN, thioacetamide >300 1H-NMR: δ 8.1–8.3 ppm (aromatic H)

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves nucleophilic substitution and coupling reactions. For example:

  • Step 1 : React 5-(4-fluorophenyl)-1-phenyl-1H-imidazole-2-thiol with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of potassium carbonate (K₂CO₃) as a base. This facilitates thioether bond formation via deprotonation and nucleophilic attack .
  • Step 2 : Recrystallize the crude product from ethanol to enhance purity and yield. Solvent choice (e.g., ethanol vs. ethyl acetate) significantly impacts crystallinity and recovery .
  • Optimization : Adjust reaction time, temperature (e.g., reflux vs. room temperature), and stoichiometric ratios (1:1.2 molar excess of chloroacetamide) to mitigate side reactions like oxidation or dimerization .

Q. What spectroscopic techniques are essential for confirming the compound’s structural integrity?

  • 1H/13C NMR : Key peaks include:
    • Thiazole protons : δ 7.2–8.1 ppm (aromatic H), δ 4.2–4.5 ppm (CH₂ adjacent to thioether) .
    • Acetamide carbonyl : δ 168–170 ppm in 13C NMR .
  • IR Spectroscopy : Confirm the presence of C=O (1650–1700 cm⁻¹) and C-S (650–750 cm⁻¹) stretches .
  • Mass Spectrometry : Use HRMS to validate the molecular ion peak (e.g., [M+H]+) and fragmentation patterns .
  • Artifacts to Consider : Solvent residues (e.g., DMSO in NMR) or incomplete deuteration can obscure peaks .

Q. What purification methods are effective for isolating this compound?

  • Recrystallization : Ethanol or ethanol/water mixtures are preferred for high-purity crystals .
  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate or dichloromethane/methanol) to separate byproducts. Rf values should be pre-calibrated via TLC .
  • Challenges : The compound’s lipophilic trifluoromethoxy group may require reverse-phase HPLC for final polishing .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the trifluoromethoxy and thioacetamide groups?

  • Trifluoromethoxy Group :
    • Lipophilicity : Compare logP values (via HPLC) of analogs with/without CF₃O to assess membrane permeability .
    • Metabolic Stability : Perform microsomal assays to evaluate resistance to oxidative degradation .
  • Thioacetamide Moiety :
    • Replace the sulfur atom with oxygen (acetamide) or selenium (selenoacetamide) to test hydrogen-bonding and redox activity .
    • Use molecular docking to map interactions with target enzymes (e.g., kinases) .

Q. What strategies are effective for mechanism-of-action studies in kinase inhibition?

  • Kinase Profiling : Screen against panels (e.g., EGFR, BRAF) using ATP-competitive assays (e.g., ADP-Glo™) .
  • Cellular Assays :
    • Measure IC₅₀ in cancer cell lines (e.g., MCF-7) with/without kinase inhibitors (e.g., gefitinib) to identify synergistic effects .
    • Use Western blotting to quantify phosphorylation levels of downstream targets (e.g., ERK1/2) .
  • Mutagenesis : Engineer kinase mutants (e.g., BRAF V600E) to assess binding specificity .

Q. How can synthetic challenges in constructing the thiazole-thioether moiety be addressed?

  • Challenge 1 : Thiol oxidation during coupling.
    • Solution : Use inert atmosphere (N₂/Ar) and antioxidants (e.g., BHT) .
  • Challenge 2 : Low regioselectivity in thiazole functionalization.
    • Solution : Employ directing groups (e.g., Boc-protected amines) or transition-metal catalysts (e.g., Pd-mediated C-H activation) .
  • Challenge 3 : Steric hindrance from the trifluoromethoxy group.
    • Solution : Introduce bulky leaving groups (e.g., mesylates) to enhance reaction kinetics .

Q. How can data contradictions in biological activity be resolved?

  • Case Example : Discrepancies in IC₅₀ values across studies.
    • Approach :

Standardize assay conditions (e.g., ATP concentration, incubation time) .

Validate compound stability under assay conditions (e.g., HPLC monitoring) .

Use isogenic cell lines to control for genetic variability .

Q. What computational methods support the design of analogs with improved potency?

  • Molecular Dynamics (MD) : Simulate binding to kinase active sites (e.g., EGFR T790M) to identify flexible regions for modification .
  • QSAR Models : Train models using descriptors like polar surface area, H-bond donors, and molar refractivity .
  • Free Energy Perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., replacing fluorine with chlorine) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.